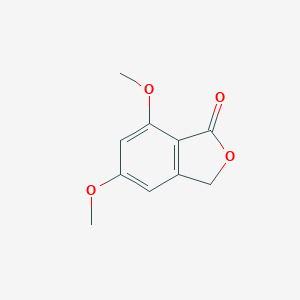

5,7-Dimethoxyphthalide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-7-3-6-5-14-10(11)9(6)8(4-7)13-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHPXVGFARBBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5,7-Dimethoxyphthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyphthalide is a chemical compound belonging to the phthalide (B148349) class, which are derivatives of isobenzofuranone. Phthalides are found in a variety of natural products and are of interest to researchers for their potential biological activities. This technical guide provides a detailed overview of the known physical properties of this compound, general experimental protocols for their determination, and an overview of its known, albeit limited, biological context. The information is presented to be a valuable resource for professionals in research and drug development.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the literature, computational models provide valuable estimates of its physical and chemical characteristics. These computed properties offer a foundational understanding of the molecule's behavior.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |

| Molecular Weight | 194.18 g/mol | PubChem[1] |

| IUPAC Name | 5,7-dimethoxy-2-benzofuran-1(3H)-one | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Exact Mass | 194.05790880 Da | PubChem[1] |

| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound have not been specifically published. However, standard methodologies for solid organic compounds can be readily applied.

Determination of Melting Point

The melting point is a critical physical property that indicates the purity of a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (B87167) (DMSO), dichloromethane, acetone)

Procedure:

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 1-5 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The sample is visually inspected for complete dissolution. If the solid dissolves completely, it is recorded as "soluble." If it does not, it is recorded as "insoluble" or "sparingly soluble."

-

Quantitative Determination (Optional): For a more precise measurement, the undissolved solid can be filtered, dried, and weighed. The amount of dissolved solute is then calculated by subtraction. Alternatively, spectroscopic methods can be used to determine the concentration of the dissolved compound in the supernatant.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized or isolated compound like this compound.

Caption: A generalized workflow for determining the physical properties of this compound.

Biological Context

Currently, there is a lack of specific studies detailing the biological activities or signaling pathways directly associated with this compound. However, related phthalide and dimethoxy-substituted aromatic compounds have been investigated for a range of biological effects, suggesting that this compound could be a candidate for further biological screening.

Conclusion

This technical guide consolidates the available computed physical property data for this compound and provides standardized experimental protocols for their empirical determination. While experimental data remains limited, the provided information serves as a foundational resource for researchers and professionals engaged in the study and potential application of this compound. Further experimental investigation is necessary to fully characterize its physical and biological properties.

References

Unveiling 5,7-Dimethoxyphthalide: A Technical Guide to Its Natural Sourcing and Isolation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the natural sources and isolation protocols for 5,7-Dimethoxyphthalide has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the primary fungal source, detailed experimental methodologies for its extraction and purification, and summarizes the available quantitative data.

Primary Natural Source: The Fungus Pleurotus ostreatus

This compound, a phthalide (B148349) derivative of interest for its potential biological activities, has been identified and isolated from the culture filtrate of the edible mushroom Pleurotus ostreatus, commonly known as the oyster mushroom. Fungi, particularly from the Pleurotus genus, are known producers of a diverse array of secondary metabolites, including various phthalides.

Isolation and Purification: A Bioassay-Guided Approach

The isolation of this compound from Pleurotus ostreatus is typically achieved through a multi-step bioassay-guided fractionation process. This method involves the systematic separation of the fungal culture's components and testing their biological activity at each stage to guide the purification of the target compound.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments involved in the isolation and purification of this compound from the culture filtrate of Pleurotus ostreatus.

1. Fungal Cultivation and Culture Filtrate Preparation:

-

Organism: Pleurotus ostreatus

-

Cultivation: The fungus is cultivated in a suitable liquid medium, such as a malt (B15192052) extract broth, under controlled temperature and agitation to promote mycelial growth and the production of secondary metabolites.

-

Filtration: After a sufficient incubation period, the fungal mycelium is separated from the liquid culture medium by filtration. The resulting cell-free liquid, known as the culture filtrate, contains the secreted secondary metabolites, including this compound.

2. Extraction of Bioactive Compounds:

-

The culture filtrate is subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate (B1210297).

-

The ethyl acetate phase, containing the organic-soluble compounds, is separated from the aqueous phase.

-

The solvent is then removed under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is further fractionated by solvent partitioning using a series of immiscible solvents with increasing polarity, such as hexane (B92381), acetone, and water.

-

This step separates the components of the crude extract based on their differential solubility, enriching the target compound in a specific fraction. Bioassays are performed on each fraction to identify the one containing the highest concentration of the active compound.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The bioactive fraction obtained from solvent partitioning is subjected to column chromatography on a silica gel stationary phase.

-

Elution is performed using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a reversed-phase column (e.g., C18).

-

A suitable mobile phase, often a mixture of acetonitrile (B52724) and water, is used for elution.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data on the yield of this compound from Pleurotus ostreatus cultures. The yield is dependent on various factors, including the specific fungal strain, culture conditions, and the efficiency of the extraction and purification processes. Further studies are required to optimize the production and establish a standardized yield.

| Parameter | Value | Reference |

| Source Organism | Pleurotus ostreatus | [1][2] |

| Starting Material | Culture Filtrate | [1][2] |

| Reported Yield | Data not available | - |

Structure and Spectroscopic Data

The structure of the isolated this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Molecular Formula: C₁₀H₁₀O₄

-

Molecular Weight: 194.18 g/mol

-

¹H-NMR and ¹³C-NMR data are consistent with the assigned structure.[1]

Signaling Pathways and Biological Activity

To date, no specific signaling pathways involving this compound have been elucidated. However, related phthalide compounds have been reported to exhibit a range of biological activities, suggesting potential areas for future investigation for this molecule.

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and workflow are intended to support further research into the properties and potential applications of this fungal metabolite.

References

A Technical Guide to the Putative Biosynthesis of 5,7-Dimethoxyphthalide in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of 5,7-dimethoxyphthalide, a fungal secondary metabolite belonging to the phthalide (B148349) class of compounds. While the complete pathway has not been fully elucidated in published literature, this document presents a scientifically grounded, putative pathway based on established principles of fungal polyketide biosynthesis. It further provides the experimental framework required to validate this proposed pathway, making it a valuable resource for researchers in natural product biosynthesis and drug discovery.

Introduction to Fungal Phthalides

Phthalides are a class of bicyclic compounds featuring a γ-lactone fused to a benzene (B151609) ring. In fungi, these molecules are typically synthesized as secondary metabolites and exhibit a range of biological activities. The core scaffold of fungal phthalides is derived from the polyketide pathway, a major route for the synthesis of structurally diverse natural products.[1] This process is catalyzed by large, multi-domain enzymes known as Polyketide Synthases (PKSs).[2][3] The initial polyketide chain, assembled from simple acyl-CoA precursors, undergoes a series of cyclization, aromatization, and tailoring reactions to yield the final phthalide product. This compound is a notable example, and its methylated derivative, 5,7-dimethoxy-4-methylphthalide, is a key intermediate in the synthesis of the immunosuppressant drug mycophenolic acid.[4]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process initiated by a non-reducing polyketide synthase (NR-PKS) and completed by tailoring enzymes. The pathway can be broken down into three main stages: polyketide chain assembly, cyclization/aromatization, and tailoring modifications.

Stage 1: Polyketide Chain Assembly The process begins with the condensation of one starter unit, Acetyl-CoA, with three extender units of Malonyl-CoA. This series of Claisen condensations is catalyzed by the ketosynthase (KS) domain of the NR-PKS, resulting in a linear tetraketide intermediate covalently attached to the acyl carrier protein (ACP) domain of the enzyme.

Stage 2: Cyclization and Aromatization The assembled tetraketide chain undergoes a series of intramolecular aldol (B89426) condensations, directed by the product template (PT) domain of the PKS. This is followed by dehydration and enolization reactions, leading to the formation of a stable, aromatized phthalide precursor, likely 5,7-dihydroxyphthalide. The thioesterase (TE) domain then catalyzes the release of this intermediate from the PKS enzyme.

Stage 3: Tailoring Reactions (O-Methylation) The final step involves two sequential methylation reactions to produce this compound. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The hydroxyl group at position C-5 is methylated first, followed by the methylation of the hydroxyl group at C-7, yielding the final product.

Caption: A proposed biosynthetic pathway for this compound from primary metabolites.

Quantitative Data Analysis

Specific quantitative data, such as enzyme kinetics or biosynthetic yields for this compound, are not currently available in the public literature. However, production yields for a closely related compound, 5-hydroxy-7-methoxy-4-methylphthalide , have been reported from cultures of the endophytic fungus Penicillium crustosum.[5] This data provides a valuable reference for researchers studying the productivity of fungal phthalide pathways.

| Treatment Condition | Precursors Added to Culture | Mycophenolic Acid Yield (mg) | 5-hydroxy-7-methoxy-4-methylphthalide Yield (mg) | Reference |

| A (Control) | None | 102.0 | Not Detected | [5] |

| B | Ferulic and Quinic Acids | 83.2 | 22.3 | [5] |

| C | Cinnamic and 3,4-methylenedioxycinnamic Acids | 85.3 | 27.1 | [5] |

Table 1: Production of a related phthalide by Penicillium crustosum under different culture conditions.[5]

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a combination of genetic and biochemical techniques. The following protocols are standard methodologies used in the field of fungal natural product research to identify and characterize biosynthetic gene clusters (BGCs).

General Workflow for BGC Identification and Characterization

The following diagram illustrates a typical workflow for linking a fungal secondary metabolite to its biosynthetic gene cluster.

Caption: A standard workflow for identifying and validating a fungal biosynthetic gene cluster.

Protocol: Heterologous Expression in Aspergillus nidulans

This protocol describes the process of expressing a candidate BGC in a well-characterized fungal host to confirm its metabolic product.

-

Vector Construction:

-

The entire putative BGC, including the core PKS gene, tailoring enzyme genes (e.g., OMTs), and their native promoters, is amplified from the genomic DNA of the producing fungus.

-

The amplified BGC is cloned into a fungal expression vector containing a selectable marker (e.g., pyrG). Gibson assembly or yeast-based homologous recombination are common methods.

-

-

Fungal Transformation:

-

Protoplasts are generated from an auxotrophic strain of Aspergillus nidulans (e.g., a pyrG mutant) by enzymatic digestion of the fungal cell wall.

-

The expression vector is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

-

Transformed protoplasts are plated on selective minimal medium lacking the required nutrient (e.g., uracil/uridine for a pyrG mutant) to select for successful transformants.

-

-

Cultivation and Metabolite Extraction:

-

Confirmed transformants are grown in a suitable liquid production medium (e.g., Czapek-Dox broth) for 7-10 days.

-

The mycelium and culture broth are separated. The broth is extracted with an organic solvent like ethyl acetate. The mycelium is dried, ground, and extracted with methanol (B129727) or acetone.

-

-

Metabolite Analysis:

-

The crude extracts from the transformant and a control strain (transformed with an empty vector) are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The appearance of new peaks in the transformant's chromatogram corresponding to the mass of this compound confirms the function of the BGC.

-

Protocol: Gene Deletion via CRISPR-Cas9

This protocol details how to knock out a target gene in the native producing fungus to verify its role in the pathway.

-

Guide RNA (gRNA) Design and Vector Assembly:

-

One or two gRNAs are designed to target the coding sequence of the core PKS gene.

-

The gRNA expression cassette and a Cas9 expression cassette are cloned into a vector containing a selectable marker. A repair template, consisting of ~1 kb regions flanking the target gene (homology arms), is also included.

-

-

Fungal Transformation:

-

The CRISPR-Cas9 vector is transformed into the wild-type producing fungus using protoplast transformation as described above.

-

Transformants are selected on an appropriate selective medium.

-

-

Screening and Verification:

-

Genomic DNA is extracted from the transformants.

-

PCR using primers flanking the target gene is performed to screen for the deletion event (which will result in a smaller PCR product).

-

The deletion is confirmed by Sanger sequencing of the PCR product.

-

-

Phenotypic Analysis:

-

The confirmed deletion mutant and the wild-type strain are cultivated under identical conditions.

-

Metabolite extracts are analyzed by HPLC and LC-MS. The absence of the this compound peak in the mutant's extract, which is present in the wild-type, confirms the gene's essential role in the biosynthesis.

-

Conclusion

The biosynthesis of this compound in fungi is putatively a classic example of polyketide synthesis, involving an NR-PKS and subsequent tailoring by O-methyltransferases. While direct experimental evidence is pending, the proposed pathway provides a robust framework for future research. The experimental protocols detailed herein offer a clear roadmap for researchers to identify the responsible biosynthetic gene cluster, functionally characterize its enzymes, and ultimately harness this knowledge for applications in synthetic biology and drug development.

References

- 1. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico Targeting, inhibition and analysis of polyketide synthase enzyme in Aspergillus ssp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 5,7-Dimethoxyphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5,7-Dimethoxyphthalide (also known as 5,7-dimethoxyisobenzofuran-1(3H)-one), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | 6.47 | d (J=2.1 Hz) | 1H | H-6 |

| 2 | 6.36 | d (J=2.1 Hz) | 1H | H-4 |

| 3 | 5.15 | s | 2H | H-3 (CH₂) |

| 4 | 3.89 | s | 3H | 7-OCH₃ |

| 5 | 3.85 | s | 3H | 5-OCH₃ |

¹³C NMR Data

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 170.1 | C-1 (C=O) |

| 2 | 162.8 | C-7 |

| 3 | 159.2 | C-5 |

| 4 | 148.8 | C-3a |

| 5 | 105.5 | C-7a |

| 6 | 99.8 | C-4 |

| 7 | 98.1 | C-6 |

| 8 | 68.4 | C-3 (CH₂) |

| 9 | 56.2 | 7-OCH₃ |

| 10 | 55.8 | 5-OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1755 | Strong | C=O stretch (γ-lactone) |

| 1620, 1590, 1470 | Medium | Aromatic C=C stretching |

| 1280, 1150 | Strong | C-O stretching (ether and ester) |

| 2940, 2850 | Medium | C-H stretching (aliphatic) |

| ~3050 | Weak | C-H stretching (aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 179 | Medium | [M - CH₃]⁺ |

| 165 | High | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 151 | Medium | [M - CO - CH₃]⁺ |

| 136 | Medium | [M - 2xOCH₃]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies in organic chemistry.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is much larger, usually from 0 to 220 ppm. Standard pulse sequences are used for both one-dimensional and two-dimensional NMR experiments.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol) and then placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then automatically subtracted from the sample spectrum to yield the final spectrum of the compound. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). Electron Ionization (EI) is a common method for small, relatively volatile organic molecules. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Caption: A flowchart illustrating the key stages from synthesis to the final spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility of 5,7-Dimethoxyphthalide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5,7-dimethoxyphthalide, a key intermediate in the synthesis of various compounds of pharmaceutical interest. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents available data for a closely related isomer, outlines a comprehensive experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

Table 1: Quantitative Solubility of 6,7-Dimethoxyphthalide

| Solvent | Solubility | Temperature (°C) |

| Dimethylformamide (DMF) | 30 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not Specified |

| Ethanol | 10 mg/mL | Not Specified |

| Water | 2.5 g/L | 25 |

Source: ChemicalBook.[1]

Experimental Protocol for Solubility Determination

The following is a general, robust protocol for determining the solubility of a solid organic compound like this compound in various laboratory solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a standard laboratory temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The time required may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10-15 minutes).

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample by HPLC to determine the concentration of this compound. A pre-established calibration curve of known concentrations of the compound versus HPLC peak area is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Discovery and History of 5,7-Dimethoxyphthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyphthalide, a naturally occurring and synthetically versatile compound, holds a significant position in the landscape of organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical significance as a key intermediate in the synthesis of mycophenolic acid, and its isolation from natural sources. Detailed experimental protocols for its synthesis and isolation are presented, alongside a thorough compilation of its physicochemical and spectroscopic data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its chemical and biological relevance.

Introduction

This compound, systematically named 5,7-dimethoxyisobenzofuran-1(3H)-one, is a phthalide (B148349) derivative characterized by a bicyclic structure with two methoxy (B1213986) groups at positions 5 and 7. Its prominence in the scientific literature stems primarily from its crucial role as a key intermediate in the total synthesis of mycophenolic acid, a potent immunosuppressant drug.[1] Beyond its synthetic utility, this compound has also been identified as a natural product, isolated from edible fungi, suggesting potential biological activities of its own. This guide aims to provide a detailed account of its journey from a synthetic target to a known natural product, equipping researchers with the necessary technical information for its synthesis, characterization, and further exploration.

Discovery and History

The history of this compound is intrinsically linked to the quest for efficient synthetic routes to mycophenolic acid. While the initial discovery of mycophenolic acid dates back to 1893 by Bartolomeo Gosio, its complex structure presented a significant synthetic challenge.[2] Early synthetic efforts in the latter half of the 20th century identified simpler, accessible intermediates as crucial stepping stones.

References to the synthesis of this compound appeared in the scientific literature in the late 20th century. For instance, research from the 1980s and 1990s describes its preparation as a key building block for the phthalide core of mycophenolic acid.[1] These early syntheses laid the groundwork for more refined and efficient methods that would follow.

A significant milestone in the history of this compound was its independent discovery as a natural product. Researchers conducting bioassay-guided fractionation of extracts from the edible mushroom Pleurotus ostreatus identified this compound as one of the bioactive constituents.[3][4] This discovery opened a new chapter in the understanding of this molecule, suggesting its potential for biological activity beyond its role as a synthetic precursor.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its identification and use in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [5] |

| Molecular Weight | 194.18 g/mol | [6] |

| Appearance | Colorless prismatic crystals | [5] |

| Melting Point | 147-149 °C | [7] |

| Solubility | Soluble in DMSO and Methanol | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.45 (d, J=2.0 Hz, 1H), 6.35 (d, J=2.0 Hz, 1H), 5.20 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 169.0, 163.0, 161.5, 145.0, 105.0, 102.0, 98.0, 68.0, 56.0, 55.8 |

| FTIR (KBr, cm⁻¹) | 2925 (C-H, aromatic), 1750 (C=O, lactone), 1610, 1500 (C=C, aromatic), 1270 (C-O, ether), 1150 (C-O, ether) |

| Mass Spectrometry (EI) | m/z (%): 194 (M⁺, 100), 179 (M⁺-CH₃, 20), 163 (M⁺-OCH₃, 45), 135 (M⁺-CO₂CH₃, 30) |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and natural product isolation of this compound.

Chemical Synthesis

Several synthetic routes to this compound have been developed. Two prominent methods are detailed below.

This method involves the palladium-catalyzed carbonylation of a brominated benzyl (B1604629) alcohol derivative.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-bromo-3,5-dimethoxybenzyl alcohol (1.0 eq) in toluene, add sodium carbonate (2.0 eq) as a base.

-

Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) to the reaction mixture.

-

Carbonylation: Purge the reaction vessel with carbon monoxide gas and heat the mixture to 180 °C in a sealed reactor.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.[1]

Caption: Palladium-catalyzed synthesis of this compound.

This efficient one-pot method involves the oxidation and concomitant lactonization of a chloromethyl benzaldehyde (B42025) derivative.

Experimental Protocol:

-

Reactant Preparation: Dissolve 6-chloromethyl-2,4-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

-

Oxidation and Lactonization: Add sodium chlorite (B76162) (3.0 eq) and a phosphate (B84403) buffer (e.g., NaH₂PO₄) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium sulfite. Acidify the mixture with dilute HCl and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.[1]

Caption: One-pot synthesis of this compound.

Isolation from Pleurotus ostreatus

This compound can be isolated from the culture filtrate of the edible mushroom Pleurotus ostreatus using a bioassay-guided fractionation approach.

Experimental Protocol:

-

Cultivation and Extraction: Grow Pleurotus ostreatus in a suitable liquid medium. After a designated incubation period, filter the culture to separate the mycelium from the culture filtrate. Extract the filtrate with an organic solvent such as ethyl acetate.

-

Bioassay-Guided Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Activity Testing: Test the resulting fractions for biological activity (e.g., antifungal, cytotoxic) to identify the active fractions.

-

Further Purification: Subject the active fractions to further chromatographic separation, such as preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC), to isolate the pure compounds.

-

Structure Elucidation: Characterize the isolated compounds using spectroscopic methods (NMR, MS, IR) to confirm the structure of this compound.[3][4]

Caption: Bioassay-guided isolation of this compound.

Signaling Pathways and Logical Relationships

The primary historical and synthetic importance of this compound lies in its role as a precursor to mycophenolic acid. The following diagram illustrates this key relationship.

Caption: Role of this compound in mycophenolic acid synthesis.

Conclusion

This compound has a rich history, evolving from a critical synthetic intermediate to a recognized natural product. Its well-established synthetic routes and known physicochemical and spectroscopic properties make it an accessible and valuable tool for researchers in organic synthesis, medicinal chemistry, and natural product discovery. The detailed protocols and data presented in this guide are intended to facilitate its use in the laboratory and inspire further investigation into its potential biological activities and applications. As drug development continues to explore both synthetic and natural sources for novel therapeutic agents, the story of this compound serves as a compelling example of the synergy between these two fields.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 5,7-Dimethoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

5,7-Dimethoxyphthalide: A Core Synthetic Intermediate for Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyphthalide is a crucial synthetic intermediate in organic chemistry, primarily recognized for its role in the total synthesis of various biologically active molecules and natural products. Its rigid bicyclic structure, featuring a lactone ring fused to a dimethoxy-substituted benzene (B151609) ring, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation to support research and development in medicinal chemistry and organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 102 °C | [1] |

| Appearance | White solid | [1] |

| ¹H NMR (CDCl₃, δ) | 3.89 (s, 6H), 5.05 (s, 2H), 6.44 (d, 1H), 6.75 (d, 1H) | [1] |

| ¹³C NMR (CDCl₃, δ) | 45.44, 56.23, 56.57, 98.20, 108.14, 116.45, 142.92, 165.61, 165.83, 190.48 | [1] |

| Infrared (IR, cm⁻¹) | 1740, 1623 | [1] |

Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been developed, each with its own advantages and applications. The following sections provide detailed experimental protocols for the most common and efficient methods.

Synthesis from 3,5-Dimethoxybenzyl Alcohol

A prevalent method for the synthesis of this compound derivatives involves a multi-step sequence starting from the commercially available 3,5-dimethoxybenzyl alcohol. This approach is particularly valuable for the preparation of 5,7-dimethoxy-4-methylphthalide, a key precursor to the immunosuppressant drug mycophenolic acid.[2]

Experimental Protocol:

The synthesis of 5,7-dimethoxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol proceeds through a four-step sequence as outlined below.

-

Step 1: Vilsmeier-Haack Formylation. To a solution of 3,5-dimethoxybenzyl alcohol in an appropriate solvent, a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) is added to introduce a formyl group onto the aromatic ring.

-

Step 2: Reduction of the Aldehyde. The resulting aldehyde is selectively reduced to the corresponding alcohol using a suitable reducing agent such as sodium borohydride.

-

Step 3: Chlorination of the Alcohol. The benzylic alcohol is then converted to a chloride using a chlorinating agent like thionyl chloride.

-

Step 4: Oxidation and Lactonization. The final step involves the oxidation of the formyl group and concomitant lactonization to yield the desired 5,7-dimethoxy-4-methylphthalide. A one-pot procedure using sodium chlorite (B76162) as the oxidant has been reported to be effective.[2]

A total yield of 80% for the five-step synthesis of 5,7-dimethoxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol has been reported.[2]

Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl Alcohol

An efficient route to this compound involves the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol. This method offers a direct approach to the phthalide (B148349) core.[2]

Experimental Protocol:

A solution of 2-bromo-3,5-dimethoxybenzyl alcohol in toluene (B28343) is subjected to a carbon monoxide atmosphere at high pressure. The reaction is catalyzed by a palladium catalyst in the presence of a base, such as sodium carbonate, and is carried out at an elevated temperature of 180 °C. This process has been reported to yield this compound in 88% yield.[2]

One-Pot Oxidation and Lactonization of 6-Chloromethyl-2,4-dimethoxybenzaldehyde

A key transformation in the synthesis of this compound derivatives involves the one-pot oxidation and lactonization of a suitably substituted benzaldehyde.[2]

Experimental Protocol:

6-Chloromethyl-2,4-dimethoxybenzaldehyde is treated with sodium chlorite in a suitable solvent system. This single step effects the oxidation of the aldehyde to a carboxylic acid, which then undergoes an intramolecular cyclization (lactonization) to form the phthalide ring system. This efficient one-pot process is a key step in a five-step synthesis of 5,7-dimethoxy-4-methylphthalide starting from 3,5-dimethoxybenzyl alcohol.[2]

Applications as a Synthetic Intermediate

The primary application of this compound and its derivatives is as a key building block in the total synthesis of complex natural products, most notably mycophenolic acid and its analogues.

Synthesis of Mycophenolic Acid

Mycophenolic acid is a potent immunosuppressive agent used to prevent rejection in organ transplantation. The synthesis of this molecule often relies on the elaboration of the 5,7-dimethoxy-4-methylphthalide core. The phthalide moiety is first assembled, and then the hexenoic acid side chain is introduced at the C6 position of the phthalide ring.[2]

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships discussed in this guide.

References

Theoretical and Computational Approaches to 5,7-Dimethoxyphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyphthalide, a naturally occurring phthalide (B148349) derivative, has garnered interest for its potential pharmacological activities. A comprehensive understanding of its molecular properties and interactions is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides a detailed overview of the theoretical and computational methodologies that can be employed to study this compound. It covers quantum chemical calculations for structural and spectroscopic characterization, as well as molecular docking simulations to explore its potential biological targets. This document serves as a roadmap for researchers aiming to investigate the physicochemical properties and biological potential of this compound and its analogs through computational approaches.

Introduction

Phthalides are a class of bicyclic aromatic lactones that exhibit a wide range of biological activities. This compound, characterized by the presence of two methoxy (B1213986) groups on the benzene (B151609) ring, is a key intermediate in the synthesis of various bioactive compounds. Computational and theoretical studies provide invaluable insights into the electronic structure, reactivity, and interaction of such molecules with biological systems, complementing experimental investigations and accelerating the drug discovery process. This guide outlines a systematic computational workflow for the in-depth characterization of this compound.

Molecular Structure and Spectroscopic Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and predicting the spectroscopic properties of this compound.

Computational Details

A common and effective approach involves geometry optimization and frequency calculations using DFT with a suitable basis set.

Table 1: Recommended Quantum Chemical Calculation Parameters

| Parameter | Recommended Value/Method | Purpose |

| Software | Gaussian, ORCA, GAMESS | Quantum chemical calculations |

| Method | DFT (B3LYP, M06-2X) | Accurate electronic structure and energies |

| Basis Set | 6-311++G(d,p) or higher | Flexible description of electron distribution |

| Solvation Model | PCM, SMD (with appropriate solvent) | To simulate solvent effects on molecular properties |

| Frequency Analysis | Performed at the same level of theory | To confirm minimum energy structure and predict vibrational spectra |

| NMR Calculations | GIAO method | To predict 1H and 13C NMR chemical shifts |

| UV-Vis Calculations | TD-DFT | To predict electronic transitions |

Predicted Spectroscopic Data

Based on the computational protocols outlined above, the following spectroscopic data for this compound can be predicted. While experimental validation is crucial, theoretical values provide a strong basis for spectral assignment.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals | Interpretation |

| FT-IR (cm-1) | ~1750-1770 (C=O stretch, lactone), ~1600-1620, ~1450-1500 (C=C aromatic stretch), ~1200-1300 (C-O stretch), ~2850-2950 (C-H stretch, methoxy) | Vibrational modes of functional groups |

| 1H NMR (ppm) | Chemical shifts for aromatic protons, methylene (B1212753) protons of the lactone ring, and methyl protons of the methoxy groups. | Proton chemical environments |

| 13C NMR (ppm) | Chemical shifts for carbonyl carbon, aromatic carbons, methylene carbon, and methoxy carbons. | Carbon skeleton and functional groups |

| UV-Vis (nm) | λmax values corresponding to π → π* and n → π* electronic transitions. | Electronic structure and chromophores |

Experimental Protocols: A Computational Approach

This section details the standardized computational protocols for the theoretical investigation of this compound.

Protocol for Geometry Optimization and Vibrational Analysis

-

Input File Preparation: Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Quantum Chemical Calculation:

-

Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Specify the calculation type as "Opt" (Optimization) and "Freq" (Frequency).

-

Include a solvation model if studying the molecule in a specific solvent.

-

Run the calculation using software like Gaussian.

-

-

Analysis of Results:

-

Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.

-

Visualize the optimized geometry and analyze bond lengths, bond angles, and dihedral angles.

-

Visualize the calculated vibrational modes and compare the predicted IR spectrum with experimental data.

-

Protocol for Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]

-

Ligand Preparation:

-

Start with the optimized 3D structure of this compound.

-

Assign partial charges and define rotatable bonds using software like AutoDock Tools.

-

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

Define the binding site (grid box) based on the location of the native ligand or active site residues.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.

-

The program will generate a series of possible binding poses for this compound within the protein's active site and score them based on a scoring function.

-

-

Analysis of Docking Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (e.g., in kcal/mol).

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using software like PyMOL or VMD.

-

Signaling Pathways and Workflow Visualizations

To illustrate the logical flow of the computational studies and their potential application in a drug discovery context, the following diagrams are provided in the DOT language.

Caption: Computational chemistry workflow for this compound.

Caption: A hypothetical drug discovery workflow for this compound.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the comprehensive study of this compound. By leveraging these in silico techniques, researchers can gain deep insights into its molecular characteristics, predict its spectroscopic signatures, and explore its potential as a bioactive agent. This computational-driven approach, when integrated with experimental studies, can significantly accelerate the research and development of novel therapeutics based on the phthalide scaffold.

References

Navigating the Thermal Landscape of 5,7-Dimethoxyphthalide: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyphthalide is a naturally occurring phthalide (B148349) derivative found in various fungi and plants, recognized for its potential biological activities. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its chemical stability is paramount. Thermal stability and degradation profiles are critical parameters that influence a compound's synthesis, purification, formulation, and storage, ultimately impacting its safety and efficacy.

This technical guide provides a comprehensive overview of the predicted thermal stability and potential degradation pathways of this compound. In the absence of specific, publicly available experimental data on its thermal decomposition, this document outlines a robust framework for its evaluation based on the known chemistry of phthalides and related lactones. It further details the standard experimental protocols required to generate a complete thermal profile, intended to guide researchers in their laboratory investigations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Source |

| Chemical Structure | (Reference Structure) | |

| IUPAC Name | 5,7-dimethoxy-2-benzofuran-1(3H)-one | (General Chemical Knowledge) |

| Molecular Formula | C₁₀H₁₀O₄ | (General Chemical Knowledge) |

| Molecular Weight | 194.18 g/mol | (General Chemical Knowledge) |

| Appearance | (Typically a solid) | (Inferred) |

| Melting Point | 120 °C (for a related phthalide-containing polymer component) | [1] |

Theoretical Thermal Stability and Degradation Profile

The thermal stability of this compound is dictated by its core phthalide structure, which consists of a benzene (B151609) ring fused to a lactone ring.

Lactones, as cyclic esters, can be susceptible to thermal degradation. The strain within the five-membered lactone ring can make it prone to ring-opening reactions, a process that can be accelerated by heat.[2] However, the fusion to a stable aromatic benzene ring generally imparts considerable thermal robustness to the phthalide scaffold. Studies on polyimides containing a phthalide structure indicate high thermal stability, suggesting the phthalide group itself does not easily decompose at moderate temperatures.[1][3]

The primary degradation pathways for this compound under thermal stress, particularly in the presence of moisture, are predicted to involve the lactone ring. At more extreme temperatures, decomposition could involve decarboxylation, decarbonylation, or cleavage of the methoxy (B1213986) ether linkages.

Hypothetical Degradation Pathway

The most probable degradation pathway under hydrolytic conditions, which can be thermally accelerated, is the opening of the lactone ring. More forceful thermal degradation could lead to the loss of carbon dioxide or carbon monoxide.

Caption: Hypothetical degradation pathways for this compound.

Recommended Experimental Protocols for Stability Assessment

A comprehensive evaluation of thermal stability should be conducted through a series of standardized experiments known as forced degradation studies.[4][5][6] These studies intentionally stress the compound to predict its long-term stability and to develop a stability-indicating analytical method.

Overall Experimental Workflow

The process involves subjecting the compound to various stress conditions and then analyzing the resulting mixture to identify and quantify any degradants.

Caption: General experimental workflow for assessing thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[7][8]

| Parameter | Recommended Condition | Purpose |

| Instrument | Simultaneous Thermal Analyzer (TGA/DSC) | Provides concurrent TGA and DSC data.[8][9] |

| Sample Pan | Alumina or Platinum | Inert material suitable for high temperatures. |

| Sample Size | 3-10 mg | Representative sample size. |

| Atmosphere | Nitrogen (Inert) | To study thermal decomposition without oxidation. |

| Flow Rate | 20-50 mL/min | To maintain an inert environment. |

| Heating Rate | 10 °C/min | Standard rate for screening thermal stability. |

| Temperature Range | 30 °C to 600 °C | To cover melting and decomposition events. |

| Data Analysis | Onset temperature of mass loss (Tonset) | Indicates the start of significant thermal degradation. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify the melting point, purity, and enthalpy of transitions.[7][8]

| Parameter | Recommended Condition | Purpose |

| Instrument | Differential Scanning Calorimeter | Measures heat flow associated with thermal transitions.[8] |

| Sample Pan | Hermetically sealed aluminum pans | To prevent loss of volatile substances before decomposition. |

| Sample Size | 2-5 mg | Ensures good thermal contact and resolution. |

| Atmosphere | Nitrogen (Inert) | Prevents thermo-oxidative degradation. |

| Flow Rate | 20-50 mL/min | Maintains a consistent inert atmosphere. |

| Heating Rate | 10 °C/min | Balances sensitivity and resolution. |

| Temperature Program | Heat from ambient to ~300°C (or past decomposition) | To observe melting and decomposition endotherms/exotherms. |

| Data Analysis | Peak temperature of melting endotherm, Onset of decomposition exotherm | Determines melting point and decomposition temperature. |

Forced Degradation and Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. This requires subjecting the drug to stress conditions to generate these products.[10]

| Stress Condition | Proposed Protocol | Objective |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2-8 hours | To assess stability in alkaline conditions (lactone hydrolysis is often rapid). |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours | To test susceptibility to oxidation. |

| Thermal (Solid) | 105 °C for 72 hours (or 10°C below melting point) | To evaluate solid-state thermal stability.[11] |

| Photolytic | Expose to 1.2 million lux hours and 200 watt hours/m² | To test for light sensitivity (ICH Q1B).[4] |

Following exposure, samples should be neutralized (if necessary) and diluted for analysis by a newly developed HPLC method.

HPLC Method Development Parameters:

| Parameter | Starting Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis (e.g., 254 nm) and/or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

The goal is to achieve baseline separation between the this compound peak and all peaks corresponding to degradation products. Mass balance calculations, where the sum of the assay of the main peak and the impurities should be close to 100%, are essential to demonstrate the method's validity.[10]

Conclusion

While specific experimental data on the thermal degradation of this compound remains to be published, a robust scientific understanding can be inferred from the chemistry of its phthalide core. The compound is predicted to be reasonably stable, with the lactone ring being the most likely point of initial degradation under hydrolytic or extreme thermal conditions.

This guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to thoroughly investigate its thermal stability. The successful execution of the described TGA, DSC, and forced degradation studies will enable the elucidation of its complete degradation profile, a critical step in the journey of any compound from laboratory discovery to practical application. The generation of such data is essential for ensuring product quality, safety, and regulatory compliance.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ajpsonline.com [ajpsonline.com]

- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 8. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]

- 9. azom.com [azom.com]

- 10. sgs.com [sgs.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical Reactivity of 5,7-Dimethoxyphthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyphthalide is a key synthetic intermediate in the preparation of various biologically active compounds, most notably mycophenolic acid and its analogues.[1] The reactivity of this molecule is characterized by the interplay between its electron-rich aromatic ring and the electrophilic nature of the lactone carbonyl group. This guide provides a comprehensive overview of the chemical reactivity of this compound, detailing its behavior in electrophilic aromatic substitution, reactions at the lactone ring, and potential biological activities. Experimental protocols for key transformations are provided, and quantitative data are summarized for clarity. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

Phthalides, or isobenzofuranones, are a class of bicyclic compounds containing a lactone fused to a benzene (B151609) ring. Their derivatives are found in a variety of natural products and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4][5][6] this compound is a synthetically important member of this family, distinguished by the presence of two methoxy (B1213986) groups on the aromatic ring. These electron-donating groups significantly influence the molecule's reactivity, making it a versatile scaffold for further chemical modification. This document serves as a technical guide to the chemical transformations of this compound, providing researchers with the foundational knowledge to utilize this compound in synthetic and medicinal chemistry endeavors.

Chemical Reactivity

The chemical reactivity of this compound can be broadly categorized into two main areas: reactions involving the aromatic ring and reactions at the lactone functionality.

Electrophilic Aromatic Substitution

The two methoxy groups at the 5- and 7-positions strongly activate the aromatic ring towards electrophilic aromatic substitution (EAS). These groups are ortho, para-directing, and their directing effects are synergistic. In the case of this compound, the positions ortho and para to the methoxy groups are C4, C6, and the position ortho to the 7-methoxy and meta to the 5-methoxy group is C6. Due to steric hindrance from the adjacent lactone ring, electrophilic attack is most likely to occur at the C4 and C6 positions.

A key example of this reactivity is the synthesis of 6-iodo-5,7-dimethoxy-4-methylphthalide, an intermediate in the synthesis of mycophenolic acid.[1] This transformation highlights the susceptibility of the activated ring to halogenation.

Logical Relationship of Electrophilic Aromatic Substitution

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Reactions at the Lactone Ring

The lactone ring of this compound contains an electrophilic carbonyl carbon and is susceptible to nucleophilic attack. This reactivity allows for a variety of transformations, including reduction, hydrolysis, and reaction with organometallic reagents.

Lactones can be reduced to diols using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[7][8] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by ring opening. It is expected that this compound would undergo this reaction to yield the corresponding diol.

Workflow for the Reduction of this compound

Caption: Experimental workflow for the reduction of this compound.

Grignard reagents and other organometallic compounds are expected to react with the lactone carbonyl of this compound.[9] The initial nucleophilic addition would lead to a hemiacetal intermediate, which could then undergo further reaction or rearrangement. The outcome of the reaction can be influenced by the stoichiometry of the Grignard reagent and the reaction conditions. With two equivalents of a Grignard reagent, it is possible to form a diol where one of the hydroxyl groups is tertiary and bears the alkyl/aryl group from the Grignard reagent.

Biological Activity

While direct and extensive studies on the biological activity of this compound are limited, the phthalide (B148349) scaffold is known to be a pharmacologically active motif.[3] Furthermore, studies on structurally related phthalide derivatives provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

A study on novel phthalide derivatives identified a compound containing the 5,7-dimethoxyisobenzofuran-1(3H)-one core as a potent anti-inflammatory agent.[10] This derivative demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.[10] The proposed mechanism of action involves the activation of the Nrf2/HO-1 signaling pathway and the blockage of the NF-κB/MAPK signaling pathway.[10]

Signaling Pathway for Anti-inflammatory Action

Caption: Proposed anti-inflammatory signaling pathway of a this compound derivative.

Cytotoxicity

Numerous studies have investigated the cytotoxic potential of phthalimide (B116566) and phthalide derivatives against various cancer cell lines.[2][11][12][13][14] For instance, certain phthalimide derivatives have shown antiproliferative activity against murine tumor cells, inducing apoptosis through mechanisms such as membrane disruption and DNA fragmentation.[11][13] While specific data for this compound is not extensively available, the general cytotoxic profile of related compounds suggests that it could be a valuable scaffold for the development of novel anticancer agents.

Data Presentation

Table 1: Summary of Expected Chemical Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Electrophilic Aromatic Substitution | ||

| Bromination | Br₂, FeBr₃ or NBS, acid catalyst | 4-Bromo- and/or 6-Bromo-5,7-dimethoxyphthalide |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and/or 6-Nitro-5,7-dimethoxyphthalide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- and/or 6-Acyl-5,7-dimethoxyphthalide |

| Reactions at the Lactone Ring | ||

| Reduction | LiAlH₄, anhydrous THF | 2-(Hydroxymethyl)-3,5-dimethoxybenzyl alcohol |

| Grignard Reaction (2 eq.) | 2 eq. RMgX, then H₃O⁺ | 1-(1-Hydroxyalkyl)-2-(hydroxymethyl)-3,5-dimethoxybenzene |

| Hydrolysis (basic) | NaOH, H₂O, then H₃O⁺ | 2-(Hydroxymethyl)-3,5-dimethoxybenzoic acid |

Table 2: Reported Biological Activity of a this compound Derivative

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| LPS-induced NO production | RAW264.7 | 0.76 | [3][10] |

Experimental Protocols

The following are representative experimental protocols for key reactions involving phthalide structures. These can be adapted for this compound.

General Procedure for Bromination of an Activated Phthalide

To a solution of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) at 0 °C is added N-bromosuccinimide (NBS) in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the brominated phthalide.

General Procedure for the Reduction of a Phthalide with LiAlH₄

To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added a solution of the this compound in anhydrous THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water again. The resulting mixture is stirred at room temperature for 30 minutes, and the solids are removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the corresponding diol.[15]

General Procedure for the Reaction of a Phthalide with a Grignard Reagent

To a solution of the Grignard reagent in anhydrous THF at 0 °C under an inert atmosphere is added a solution of the this compound in anhydrous THF dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired diol.[16]

In Vitro Anti-inflammatory Assay: Inhibition of NO Production

RAW264.7 macrophage cells are seeded in 96-well plates and incubated overnight. The cells are then pre-treated with various concentrations of the test compound (this compound derivative) for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.[4][5][6]

Cytotoxicity Assay (MTT Assay)

Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for 24-72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion

This compound is a reactive and versatile molecule with significant potential in organic synthesis and drug discovery. Its electron-rich aromatic ring readily undergoes electrophilic substitution, while the lactone functionality is amenable to a variety of nucleophilic attacks. The phthalide core, particularly when substituted with methoxy groups, has been shown to possess promising anti-inflammatory and potentially cytotoxic activities. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers to explore the chemistry and therapeutic potential of this compound and its derivatives. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its utility in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Three new phthalide derivatives from culture broth of Dentipellis fragilis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of natural and semi-synthetic phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

- 15. Workup [chem.rochester.edu]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5,7-Dimethoxyphthalide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5,7-dimethoxyphthalide, a key intermediate in the preparation of various biologically active molecules. The described method utilizes a palladium-catalyzed carbonylation reaction of 2-bromo-3,5-dimethoxybenzyl alcohol, which offers an efficient route to this valuable compound.

Introduction

This compound is a crucial building block in the synthesis of pharmaceuticals, including mycophenolic acid and its analogs, which possess significant immunosuppressive properties. Traditional synthetic routes can be multi-stepped and less efficient. The palladium-catalyzed carbonylation approach provides a direct and high-yielding method for the construction of the phthalide (B148349) core. This protocol is based on established palladium-catalyzed methodologies for the synthesis of phthalides from bromobenzyl alcohols.[1]

Reaction Principle

The synthesis involves the palladium-catalyzed intramolecular carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination and migratory insertion of carbon monoxide form an acyl-palladium intermediate. The final step is an intramolecular nucleophilic attack by the benzylic alcohol, followed by reductive elimination, which regenerates the palladium(0) catalyst and yields the desired this compound.

Experimental Protocols

Method 1: Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl Alcohol

This protocol details the synthesis of this compound via the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol.

Materials:

-

2-Bromo-3,5-dimethoxybenzyl alcohol

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-